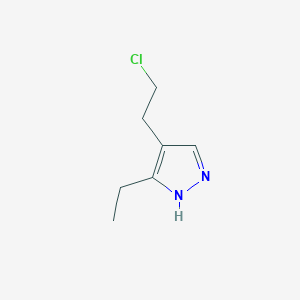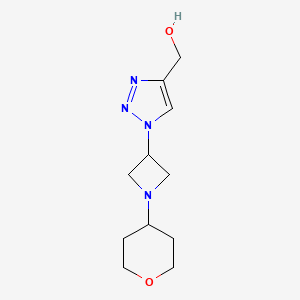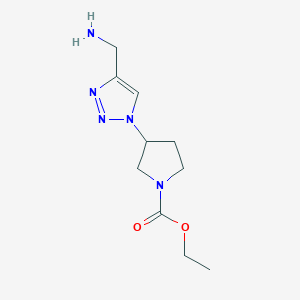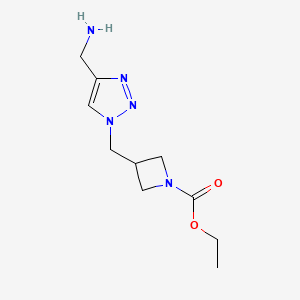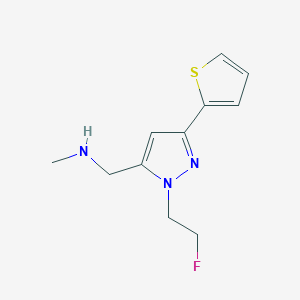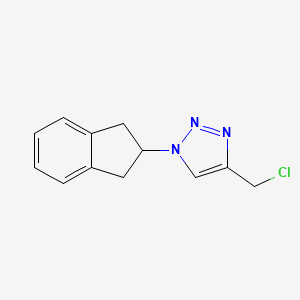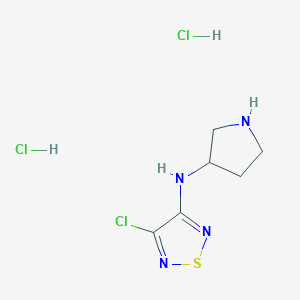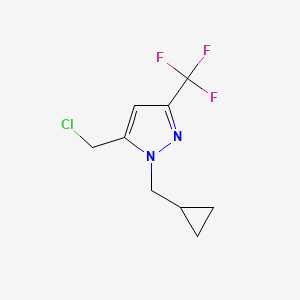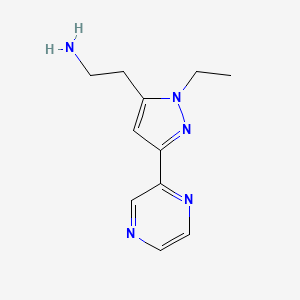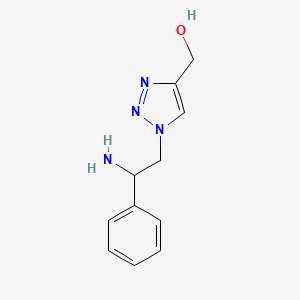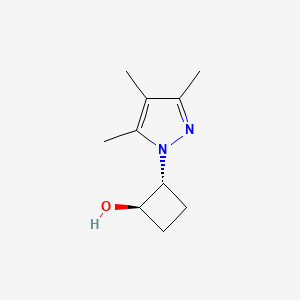
trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol”, pyrazole derivatives have been synthesized through various methods. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands via the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .
Applications De Recherche Scientifique
In Vitro Metabolism and Thermal Stability
Research involving pyrazole-containing synthetic cannabinoids like 3,5-AB-CHMFUPPYCA has highlighted their metabolism and thermal stability. These studies provide insights into the metabolic patterns of such compounds and their potential use in drug analysis. The in vitro metabolism of 3,5-AB-CHMFUPPYCA using pooled human liver microsomes was studied, revealing the compound's metabolism and potential as a target for urine analysis. This research also considered the thermal stability of the compound under smoking conditions, which is crucial for understanding its behavior in practical scenarios (Franz et al., 2017).
Spectral Response and Solvatochromic Analysis
The spectral response and solvatochromic analysis of pyrazoline derivatives, such as the ones containing a pyrazol-1-yl group, have been investigated. These studies provide insights into the geometrical isomers of these compounds and their behavior in different media. The analysis revealed the presence of cis- and trans- isomers and their unique responses in various solvents, which is important for understanding their chemical and physical properties (Mati et al., 2012).
Supramolecular Chemistry
Research into the construction of three-dimensional networks using cyclobutane-linked ligands, such as tetrakis(4-pyridyl)cyclobutane, represents a new direction in inorganic crystal engineering. This approach involves the in situ formation of ligands and their linkage with metal ions, demonstrating the potential of cyclobutane derivatives in the field of supramolecular chemistry (Blake et al., 1997).
Co-ordination Chemistry
The transformation of the OH function of trans-2-(pyrazol-1-yl)cyclohexan-1-ol into an amino group has led to the development of new Schiff bases. These bases have been explored in co-ordination chemistry with various metals, showcasing the cyclohexane backbone's ability to adapt to different co-ordination conditions and its potential in enantioselective catalysis (Barz et al., 1997).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing the trimethoxyphenyl (tmp) group, have been reported to effectively inhibit multiple targets involved in carcinogenesis .
Mode of Action
It is known that similar compounds exhibit their effects by interacting with their targets and causing changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including those involved in cancer cell proliferation, cell cycle regulation, metastasis, angiogenesis, and apoptosis .
Result of Action
Similar compounds have been reported to exhibit significant inhibitory action on neurotoxicity in cultured neurons and show high antinarcotic activity in mice .
Propriétés
IUPAC Name |
(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-6-7(2)11-12(8(6)3)9-4-5-10(9)13/h9-10,13H,4-5H2,1-3H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGSJKFIVDJGKD-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2CCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)[C@@H]2CC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






